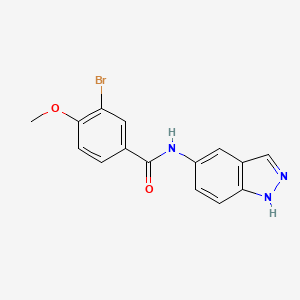![molecular formula C10H15ClIN3 B7572085 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7572085.png)
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine hydroiodide, commonly known as Methyllycaconitine (MLA), is a naturally occurring alkaloid found in plants of the Delphinium and Aconitum genera. MLA is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR) subtype, which is widely expressed in the central nervous system (CNS) and plays a critical role in cognitive function, learning, and memory.
Mechanism of Action
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide binds specifically and selectively to the α7 nAChR subtype, blocking the binding of acetylcholine and other agonists. This results in the inhibition of ion channel opening, which leads to a decrease in calcium influx and neurotransmitter release. The blockade of α7 nAChRs by 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have both acute and chronic effects on neuronal activity and synaptic plasticity, which are believed to underlie its effects on learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of synaptic plasticity. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been shown to have anti-inflammatory and neuroprotective effects, which may be of therapeutic benefit in the treatment of CNS disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its high selectivity for the α7 nAChR subtype, which allows for the specific investigation of this receptor subtype. Additionally, 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has a well-characterized mechanism of action, which makes it a valuable tool for studying the function of α7 nAChRs in the CNS. However, one limitation of using 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide is its potency, which can make it difficult to achieve specific and reversible blockade of α7 nAChRs.
Future Directions
There are several future directions for research on 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide, including the investigation of its effects on other receptor subtypes and its potential therapeutic applications in the treatment of CNS disorders. Additionally, future research could focus on the development of more potent and selective α7 nAChR antagonists, as well as the identification of novel compounds that can modulate the function of α7 nAChRs in a more specific and reversible manner. Finally, the use of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide in combination with other compounds or therapies could be explored as a potential strategy for enhancing its therapeutic efficacy.
Synthesis Methods
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide can be synthesized from the natural source, Delphinium staphisagria, or through chemical synthesis. The chemical synthesis of 1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide involves the reaction of 2,3-dimethylguanidine with 2-chlorobenzyl chloride in the presence of a base, followed by hydroiodide salt formation.
Scientific Research Applications
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide has been widely used in scientific research to study the function of α7 nAChRs in the CNS. It has been shown to be a valuable tool for investigating the role of α7 nAChRs in learning and memory, as well as in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and epilepsy.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.HI/c1-12-10(13-2)14-7-8-5-3-4-6-9(8)11;/h3-6H,7H2,1-2H3,(H2,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOHENTPZBQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCC1=CC=CC=C1Cl.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-2,3-dimethylguanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7572011.png)
![N-[2-(4-nitrophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7572018.png)
![2-[(4-Ethylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7572023.png)
![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)
![N-[(1-ethylbenzimidazol-2-yl)methyl]-1-thiophen-2-ylpropan-2-amine](/img/structure/B7572079.png)



![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)